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Compound of Interest

Compound Name: Isocarlinoside

Cat. No.: B15592479

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of Isocarlinoside using mass
spectrometry, with a focus on elucidating its fragmentation pattern. Isocarlinoside, a flavone
di-C-glycoside, presents a unique analytical challenge due to the stability of its carbon-carbon
glycosidic bonds. Understanding its fragmentation behavior is crucial for its identification and
characterization in complex matrices. This application note outlines a comprehensive
experimental protocol and presents an expected fragmentation pattern based on established
principles for flavone C-glycosides.

Introduction

Isocarlinoside is a naturally occurring flavonoid found in various plant species. As a luteolin
derivative with two C-glycosyl moieties, an arabinopyranosyl and a glucopyranosy! group, it
possesses potential pharmacological activities that are of significant interest in drug discovery
and development. Mass spectrometry is a powerful tool for the structural characterization of
such compounds. Unlike O-glycosides, which readily cleave at the glycosidic oxygen, C-
glycosides exhibit more complex fragmentation patterns, primarily involving cleavages within
the sugar rings. This note details the expected fragmentation cascade of Isocarlinoside,
providing a valuable resource for its unambiguous identification.
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Chemical Profile: Isocarlinoside

Property Value
Chemical Formula C26H28015
Average Molecular Weight 580.49 g/mol
Monoisotopic Molecular Weight 580.1428 g/mol

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-
[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-

IUPAC Name (hydroxymethyl)oxan-2-yl]-6-
[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-4H-

chromen-4-one

CAS Number 83151-90-0

Experimental Protocol: Tandem Mass Spectrometry
(MS/MS) Analysis

This protocol provides a general framework for the analysis of Isocarlinoside using a high-
resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography
system.

1. Sample Preparation:

» Standard Solution: Prepare a stock solution of Isocarlinoside (1 mg/mL) in a suitable
solvent such as methanol or a mixture of methanol and water. Perform serial dilutions to
obtain working solutions in the range of 1-10 pug/mL.

e Matrix Samples: For analysis in biological or plant matrices, perform a solid-phase extraction
(SPE) or liquid-liquid extraction (LLE) to enrich the analyte and remove interfering
substances. The final extract should be reconstituted in a solvent compatible with the mobile
phase.

2. Liquid Chromatography (LC) Conditions:

e Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 um) is recommended.
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e Mobile Phase A: 0.1% Formic acid in water.
¢ Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient: A typical gradient would be to start at 5-10% B, increasing to 30-40% B over 15-20
minutes.

» Flow Rate: 0.2-0.4 mL/min.

e Column Temperature: 30-40 °C.

« Injection Volume: 2-5 pL.

3. Mass Spectrometry (MS) Conditions:

« lonization Mode: Electrospray lonization (ESI), negative ion mode is generally preferred for
flavonoids.

o Capillary Voltage: 2.5-3.5 kV.

e Source Temperature: 120-150 °C.

o Desolvation Gas Temperature: 350-450 °C.
o Desolvation Gas Flow: 600-800 L/hr.

e MS Scan Range: m/z 100-1000.

o Tandem MS (MS/MS): Select the [M-H]~ ion of Isocarlinoside (m/z 579.1356) for collision-
induced dissociation (CID).

o Collision Energy: A ramp of collision energies (e.g., 15-40 eV) should be applied to observe a
range of fragment ions.

Predicted Mass Spectrometry Fragmentation
Pattern of Isocarlinoside
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The fragmentation of flavone di-C-glycosides in negative ion mode is characterized by
cleavages within the sugar moieties, as the C-C bond to the aglycone is highly stable. The
expected fragmentation pattern for Isocarlinoside ([M-H]~ at m/z 579.1356) is summarized in
the table below. The fragmentation is initiated by cross-ring cleavages of the arabinose
(pentose) and glucose (hexose) units.

Precursor lon [M- Proposed Neutral L
Fragment lon (m/z) Description
H]- Loss
Loss from the
579.1356 519.1145 C2H402 (60) S
glycosidic moiety
Cross-ring cleavage of
579.1356 489.1039 C3HeOs3 (90) .
a sugar unit
Cross-ring cleavage of
579.1356 459.0934 C4HsOa4 (120)

a sugar unit

Note: The m/z values are calculated based on the monoisotopic mass.

The fragmentation process is visualized in the following diagram:
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Caption: Proposed fragmentation pathway of Isocarlinoside in negative ion mode ESI-MS/MS.

Workflow for Isocarlinoside Analysis

The logical flow for the identification and characterization of Isocarlinoside is depicted in the

following workflow diagram.
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Caption: Experimental workflow for the analysis of Isocarlinoside.
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Conclusion

The mass spectrometric analysis of Isocarlinoside, a flavone di-C-glycoside, requires careful
optimization of LC-MS/MS parameters. The characteristic fragmentation pattern, dominated by
neutral losses of 60, 90, and 120 Da from the sugar moieties, provides a reliable signature for
its identification. The protocols and data presented in this application note serve as a valuable
guide for researchers in natural product chemistry, pharmacology, and drug development for
the confident characterization of Isocarlinoside and related flavone C-glycosides.

 To cite this document: BenchChem. [Application Note: Mass Spectrometry Fragmentation
Analysis of Isocarlinoside]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592479#mass-spectrometry-fragmentation-
pattern-of-isocarlinoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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